

# Application Note: Synthesis of 4'-Fluoro-3'-nitroacetophenone via Electrophilic Aromatic Substitution

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## Compound of Interest

Compound Name: 4'-Fluoro-3'-nitroacetophenone

Cat. No.: B108681

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## Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile handle for further functionalization, particularly the introduction of amino groups. **4'-Fluoro-3'-nitroacetophenone** is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmaceutical agents.<sup>[1]</sup> This application note provides a detailed protocol for the synthesis of **4'-fluoro-3'-nitroacetophenone** from 4-fluoroacetophenone through electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid.

## Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ). The aromatic ring of 4-fluoroacetophenone, acting as a nucleophile, attacks the nitronium ion. The acetyl and fluoro groups are ortho-, para-directing; however, the steric hindrance from the acetyl group favors the substitution at the position ortho to the fluorine atom and meta to the acetyl group. A subsequent deprotonation of the carbocation intermediate by a weak base (such as water or bisulfate ion) restores the aromaticity of the ring, yielding the final product, **4'-fluoro-3'-nitroacetophenone**.

# Experimental Protocol

## Materials and Equipment

- 4-Fluoroacetophenone (Reagent grade,  $\geq 98\%$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 95-98%)
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Ethyl Acetate (EtOAc, ACS grade)
- Hexane (ACS grade)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized Water ( $\text{H}_2\text{O}$ )
- Ice
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beakers
- Separatory funnel
- Rotary evaporator
- Column chromatography setup (silica gel, 100-200 mesh)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, acid-resistant gloves)

## Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) with stirring in an ice bath, maintaining the temperature at 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (approx. 1-2 mL per gram of starting material) while cooling in an ice bath.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise to the solution of 4-fluoroacetophenone over a period of 30-40 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of byproducts.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.
- **Work-up:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford **4'-fluoro-3'-nitroacetophenone** as a solid.

## Data Presentation

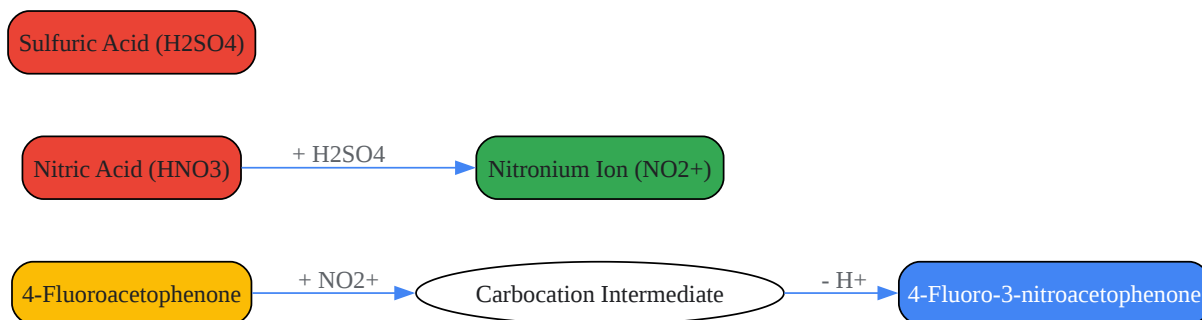
Parameter	Value
Reactants	
4-Fluoroacetophenone	1.0 eq
Concentrated Nitric Acid	1.0-1.2 eq
Concentrated Sulfuric Acid	Varies (see protocol)
Reaction Conditions	
Temperature	0-5 °C
Reaction Time	1-2 hours
Product	
Product Name	4'-Fluoro-3'-nitroacetophenone
Appearance	Off-white to light brown solid
Melting Point	47-51 °C
Characterization Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	See spectrum details below
<sup>13</sup> C NMR (CDCl <sub>3</sub> , Predicted)	See spectrum details below
FTIR (KBr)	See spectrum details below
Mass Spectrum (Predicted)	See spectrum details below

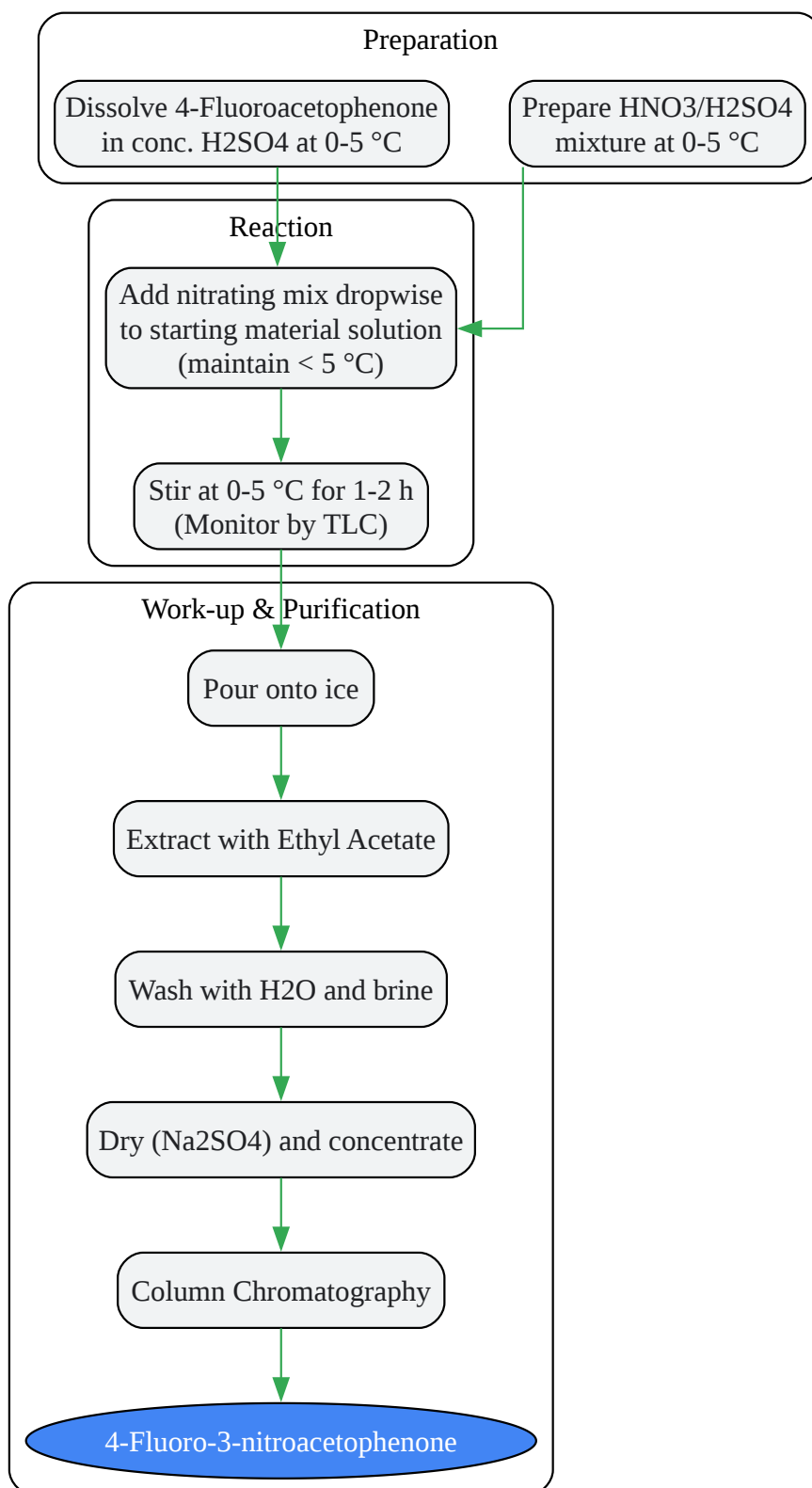
## Characterization Data

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.58 (dd, J=7.2, 2.4 Hz, 1H), 8.24 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 7.39 (t, J=8.8 Hz, 1H), 2.64 (s, 3H).
- <sup>13</sup>C NMR (Predicted): δ 195.5 (C=O), 159.0 (d, J=265 Hz, C-F), 136.0 (C-NO<sub>2</sub>), 133.0 (d, J=10 Hz, C-H), 128.0 (d, J=3 Hz, C-H), 118.0 (d, J=22 Hz, C-H), 134.0 (d, J=5 Hz, C-C=O), 26.5 (CH<sub>3</sub>).

- FTIR (KBr,  $\text{cm}^{-1}$ ): 3100 (Ar C-H stretch), 1690 (C=O stretch), 1530 (asymmetric  $\text{NO}_2$  stretch), 1350 (symmetric  $\text{NO}_2$  stretch), 1250 (C-F stretch).
- Mass Spectrum (EI, Predicted):  $m/z$  183 ( $\text{M}^+$ ), 168 ( $[\text{M}-\text{CH}_3]^+$ ), 138 ( $[\text{M}-\text{NO}_2]^+$ ), 123 ( $[\text{M}-\text{NO}_2-\text{CH}_3]^+$ ), 95 ( $[\text{C}_6\text{H}_4\text{F}]^+$ ).[\[2\]](#)

## Visualizations





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## References

- 1. ossila.com [ossila.com]
- 2. PubChemLite - 4'-fluoro-3'-nitroacetophenone (C<sub>8</sub>H<sub>6</sub>FO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
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